Aacocf3

Descripción general

Descripción

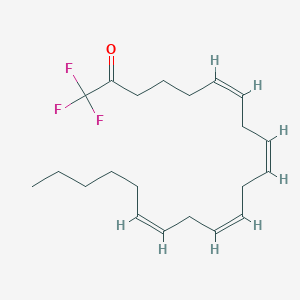

Trifluoro-metil-cetona de araquidonilo, también conocida como araquidoniltrifluorometilcetona, es un análogo sintético del ácido araquidónico. Este compuesto se caracteriza por la sustitución del grupo carboxilo en el ácido araquidónico por un grupo trifluorometilcetona. Es principalmente conocido por su papel como un potente e inhibidor selectivo de la fosfolipasa A2 citosólica (cPLA2), una enzima involucrada en la liberación de ácido araquidónico de los fosfolípidos de membrana .

Aplicaciones Científicas De Investigación

La trifluoro-metil-cetona de araquidonilo tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como herramienta para estudiar la inhibición de la fosfolipasa A2 y las vías enzimáticas relacionadas.

Biología: El compuesto se utiliza en la investigación de vías de señalización celular que involucran ácido araquidónico y sus metabolitos.

Medicina: La trifluoro-metil-cetona de araquidonilo se investiga por sus posibles efectos terapéuticos en afecciones como enfermedades neurodegenerativas, enfermedades cardiovasculares y trastornos inflamatorios.

Industria: Se utiliza en el desarrollo de productos farmacéuticos y como herramienta de investigación en varios ensayos bioquímicos .

Mecanismo De Acción

El mecanismo de acción principal de la trifluoro-metil-cetona de araquidonilo involucra la inhibición de la fosfolipasa A2 citosólica (cPLA2). Al inhibir esta enzima, el compuesto previene la liberación de ácido araquidónico de los fosfolípidos de membrana, lo que reduce la producción de eicosanoides proinflamatorios. Esta inhibición se logra mediante la unión del grupo trifluorometilcetona al sitio activo de cPLA2, bloqueando su actividad enzimática .

Compuestos Similares:

Ácido Araquidónico: El precursor natural de la trifluoro-metil-cetona de araquidonilo, involucrado en varios procesos celulares.

Derivados de Trifluorometilcetona: Otros compuestos con grupos trifluorometilcetona similares que inhiben diferentes enzimas.

Inhibidores de Fosfolipasa A2: Una clase de compuestos que inhiben las enzimas fosfolipasa A2, incluidos los inhibidores sintéticos y naturales

Singularidad: La trifluoro-metil-cetona de araquidonilo es única debido a su inhibición específica de la fosfolipasa A2 citosólica (cPLA2) de 85 kDa. Esta selectividad la convierte en una herramienta valiosa en la investigación centrada en vías y enfermedades relacionadas con cPLA2. Su capacidad para permear células e inhibir selectivamente cPLA2 la distingue de otros inhibidores que pueden tener efectos más amplios o menos específicos .

Análisis Bioquímico

Biochemical Properties

Arachidonyl trifluoromethyl ketone interacts with the 85-kDa cytosolic phospholipase A2 (cPLA2), serving as a potent and selective slow binding inhibitor . It blocks the production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets .

Cellular Effects

Arachidonyl trifluoromethyl ketone has been shown to inhibit glucose-induced insulin secretion from isolated rat islets . It also has effects on U937 cells and platelets, inhibiting the release of arachidonic acid .

Molecular Mechanism

The molecular mechanism of Arachidonyl trifluoromethyl ketone involves its interaction with cPLA2. It acts as a slow binding inhibitor, blocking the production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets .

Dosage Effects in Animal Models

In animal models, specifically ApoE–/– mice fed a high cholesterol diet, Arachidonyl trifluoromethyl ketone administered at a dosage of 10 mg/kg significantly reduced the expression of type III collagen protein .

Metabolic Pathways

Arachidonyl trifluoromethyl ketone is involved in the metabolic pathway of arachidonic acid. It acts as an inhibitor of cPLA2, blocking the production of arachidonate and 12-hydroxyeicosatetraenoic acid .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Un método común es la reacción del ácido araquidónico con reactivos de trifluorometilcetona bajo condiciones específicas para obtener el producto deseado .

Métodos de Producción Industrial: Si bien los métodos de producción industrial detallados no están ampliamente documentados, la síntesis generalmente sigue principios similares a la síntesis a escala de laboratorio, con optimización para la producción a gran escala. Esto puede implicar el uso de catalizadores más eficientes, condiciones de reacción optimizadas y técnicas de purificación para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: La trifluoro-metil-cetona de araquidonilo experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el grupo trifluorometilcetona en otros grupos funcionales.

Sustitución: El grupo trifluorometilcetona puede sustituirse por otros grupos en condiciones apropiadas.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean típicamente.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas oxidadas, mientras que la reducción puede producir alcoholes u otras formas reducidas .

Comparación Con Compuestos Similares

Arachidonic Acid: The natural precursor to arachidonyltrifluoromethane, involved in various cellular processes.

Trifluoromethyl Ketone Derivatives: Other compounds with similar trifluoromethyl ketone groups that inhibit different enzymes.

Phospholipase A2 Inhibitors: A class of compounds that inhibit phospholipase A2 enzymes, including both synthetic and natural inhibitors

Uniqueness: Arachidonyltrifluoromethane is unique due to its specific inhibition of the 85 kDa cytosolic phospholipase A2 (cPLA2). This selectivity makes it a valuable tool in research focused on cPLA2-related pathways and diseases. Its ability to permeate cells and selectively inhibit cPLA2 distinguishes it from other inhibitors that may have broader or less specific effects .

Propiedades

IUPAC Name |

(6Z,9Z,12Z,15Z)-1,1,1-trifluorohenicosa-6,9,12,15-tetraen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(25)21(22,23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWROONZUDKYKG-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017144 | |

| Record name | (6Z,9Z,12Z,15Z)-1,1,1-Trifluoro-6,9,12,15-heneicosatetraen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149301-79-1 | |

| Record name | (6Z,9Z,12Z,15Z)-1,1,1-Trifluoro-6,9,12,15-heneicosatetraen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149301-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arachidonyltrifluoromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149301791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arachidonyltrifluoromethane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17022 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (6Z,9Z,12Z,15Z)-1,1,1-Trifluoro-6,9,12,15-heneicosatetraen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARACHIDONYLTRIFLUOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00XIW1CR0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Arachidonyl Trifluoromethyl Ketone (AACOCF3) acts as a slow- and tight-binding inhibitor of cytosolic phospholipase A2 (cPLA2) [, ]. It binds directly to the enzyme [], forming a charged hemiketal in the active site [], and prevents the enzyme from cleaving phospholipids, particularly those containing arachidonic acid (AA) [, ]. This inhibition reduces the release of AA and subsequently the production of downstream inflammatory mediators like prostaglandins and leukotrienes [, , , , , , , ]. Inhibiting cPLA2 activity with this compound has shown several downstream effects in various cell types and disease models:

- Reduced inflammation: this compound attenuates inflammation and tissue injury in models of spinal cord injury [, ], lung injury [, ], and ischemia-reperfusion injury [].

- Suppressed tumor growth: this compound can suppress tumor growth by inhibiting angiogenesis [] and by directly affecting tumor cell survival [, , ].

- Modulation of cell signaling: this compound can influence cell signaling pathways, including the ERK1/2 pathway [, ], p38 MAPK pathway [], and NF-κB pathway [, ].

- Altered ion channel activity: In certain cell types, this compound can modulate ion channel activity, such as L-type Ca2+ channels [] and K+ channels [, , ].

A:

- Spectroscopic Data: While the provided papers do not detail complete spectroscopic data for this compound, [] describes using 19F and 13C NMR experiments to study its interaction with cPLA2. They observed a 13C NMR chemical shift value of 101.0 ppm for the carbonyl carbon of the enzyme-bound inhibitor, suggesting it exists as a charged hemiketal.

ANone: The provided research focuses primarily on the biological activity and mechanism of action of this compound. Information regarding its material compatibility and stability under various conditions (temperature, pH, solvents, etc.) is not discussed.

- Elucidating cPLA2 function: this compound helps researchers understand the roles of cPLA2 in various cellular processes, such as inflammation, signal transduction, and cell death [, , , , , , , , ].

- Developing therapeutic strategies: By inhibiting cPLA2, this compound shows potential as a starting point for developing drugs targeting inflammation, cancer, and other diseases [, , , , , , , ].

ANone: The provided research papers do not delve into the computational chemistry or modeling of this compound. There is no mention of specific simulations, calculations, or QSAR models developed for this compound.

ANone: While dedicated SAR studies are not presented, several papers offer insights into the structural features important for this compound's activity:

- Trifluoromethyl ketone group: This moiety is essential for potent inhibition of cPLA2, likely through the formation of a stable hemiketal with the enzyme's active site serine [, ].

- Arachidonyl chain: The presence of the arachidonyl chain significantly enhances this compound's inhibitory potency compared to shorter-chain analogues, highlighting the importance of structural mimicry to the natural arachidonic acid substrate [, ].

- COOH group modifications: Replacing the COOH group with other functionalities (COCH3, CH(OH)CF3, CHO, or CONH2) abolishes or significantly reduces cPLA2 inhibition, indicating its critical role in binding [].

ANone: The provided papers primarily focus on this compound's biological activity and do not offer detailed information about its stability under various conditions (temperature, pH, light exposure, etc.) or strategies for formulation to improve stability, solubility, or bioavailability.

ANone: The available research papers primarily focus on this compound's mechanism of action, downstream effects, and potential as a tool for studying cPLA2. They do not cover aspects related to SHE regulations, detailed PK/PD analysis, toxicity profiles, drug delivery strategies, or other applied aspects of drug development.

ANone: While the papers do not provide a complete historical overview, they highlight some key milestones in this compound research:

- Early 1990s: this compound emerges as a potent and relatively selective inhibitor of cPLA2 [, ], enabling researchers to investigate the role of this enzyme in various cellular processes.

- Mid-1990s to early 2000s: Research using this compound unravels the involvement of cPLA2 in inflammation, cell signaling, and cell death in various cell types and disease models [, , , , , , , , , , , , , ].

- Recent years: Studies continue to explore the therapeutic potential of targeting cPLA2 with this compound and related compounds, particularly in the context of cancer and inflammatory diseases [, , , , , , , ].

ANone: Yes, this compound research exemplifies cross-disciplinary collaboration:

- Biochemistry and Enzymology: Understanding this compound's interaction with cPLA2 [, ] and the enzyme's role in AA metabolism [, , ] are fundamental to its use.

- Cell Biology and Immunology: this compound research has significantly advanced our understanding of cPLA2 in inflammation [, , , , , , , ], signal transduction [, , , , ], and cell death [, ].

- Pharmacology and Drug Development: The use of this compound as a pharmacological tool has fueled the exploration of cPLA2 as a therapeutic target for cancer [, , , ], inflammatory diseases [, , , , ], and other conditions [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.